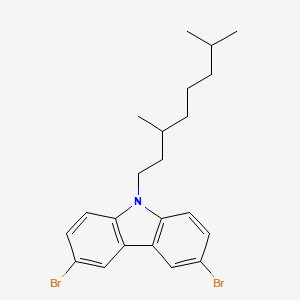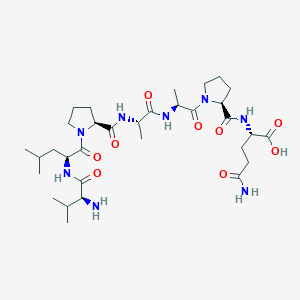![molecular formula C15H30N2O3 B14249421 3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol CAS No. 475576-04-6](/img/structure/B14249421.png)
3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[331]nonan-9-ol is a complex organic compound belonging to the class of diazabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol typically involves the reaction of a 9-azabicyclo[3.3.1]nonan-3-one derivative with ethoxyethyl groups. One common method involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative using hydrogen in the presence of a ruthenium complex catalyst . This process is cost-effective and yields the desired compound efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The ethoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce various alcohol derivatives.
Scientific Research Applications
3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol involves its interaction with molecular targets through its diazabicyclo structure. This interaction can affect various biochemical pathways, depending on the specific application. For example, in oxidation reactions, the compound can act as a catalyst, facilitating the transfer of electrons and promoting the formation of carbonyl compounds .
Comparison with Similar Compounds
Similar Compounds
9-Oxabicyclo[3.3.1]nonane: Similar bicyclic structure but with an oxygen atom instead of nitrogen.
9-Azabicyclo[3.3.1]nonane N-oxyl: Contains a nitroxyl radical, making it useful for oxidation reactions.
Uniqueness
3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol is unique due to its specific substitution pattern with ethoxyethyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological or chemical targets.
Properties
CAS No. |
475576-04-6 |
|---|---|
Molecular Formula |
C15H30N2O3 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
3,7-bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C15H30N2O3/c1-3-19-7-5-16-9-13-11-17(6-8-20-4-2)12-14(10-16)15(13)18/h13-15,18H,3-12H2,1-2H3 |
InChI Key |
ZPFYYISBTDQMLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1CC2CN(CC(C1)C2O)CCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


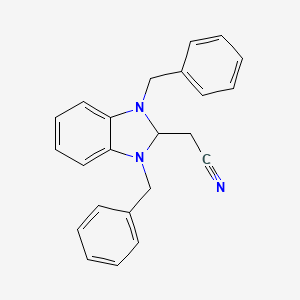
![(5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate](/img/structure/B14249356.png)
![3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl-](/img/structure/B14249363.png)
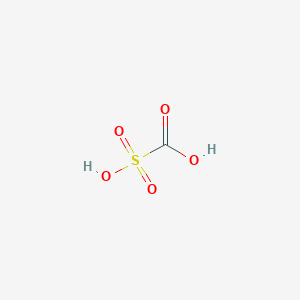
![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)
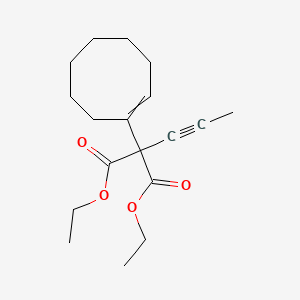
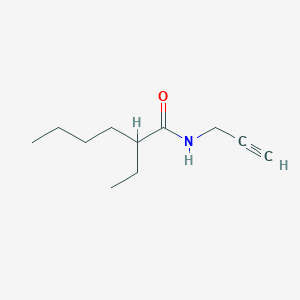
![5-Methyl-10-[(phenanthren-9-YL)methyl]-5,10-dihydrophenazine](/img/structure/B14249383.png)
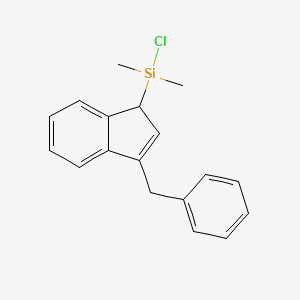
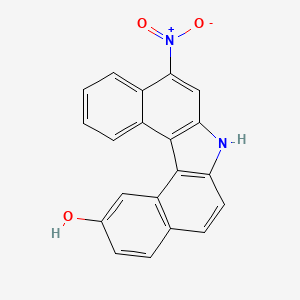
![Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl-](/img/structure/B14249398.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol](/img/structure/B14249402.png)
